4-Allyl-6-(2-amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
Reagents: Allyl bromide, potassium carbonate
Conditions: Reflux in acetone to attach the allyl group to the oxazine core.
Formation of the Thiazole Ring
Starting Material: 2-amino-5-methylthiazole
Reagents: Appropriate coupling agents (e.g., EDCI, HOBt)
Conditions: Coupling reaction under inert atmosphere to attach the thiazole ring to the oxazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-6-(2-amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multi-step organic reactions
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Formation of the Benzo[b][1,4]oxazine Core
Starting Material: 2-aminophenol
Reagents: Formaldehyde, acetic acid
Conditions: Reflux in acetic acid to form the oxazine ring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazine ring or the thiazole ring, potentially leading to ring-opened products.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: mCPBA (meta-Chloroperoxybenzoic acid) for epoxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the oxazine ring.
Substitution: Alkyl halides or acyl chlorides in the presence of a base for nucleophilic substitution at the amino group.
Major Products
Epoxides: From oxidation of the allyl group.
Reduced Derivatives: From reduction of the oxazine or thiazole rings.
Substituted Thiazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: Potential use in the development of novel polymers or as a building block for advanced materials.
Biology and Medicine
Antimicrobial Agents: The thiazole ring is known for its antimicrobial properties, making this compound a candidate for drug development.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Industry
Dye and Pigment Production: The compound’s structure allows for modifications that can lead to new dyes or pigments.
Pharmaceutical Intermediates: Used as an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The compound’s mechanism of action in biological systems likely involves interaction with specific enzymes or receptors. The thiazole ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or bind to receptors, altering cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and its derivatives share the thiazole ring structure.
Oxazine Derivatives: Compounds like 2H-benzo[b][1,4]oxazin-3(4H)-one without the allyl or thiazole substitutions.
Uniqueness
4-Allyl-6-(2-amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the combination of the allyl group, thiazole ring, and oxazine core, which imparts distinct chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-prop-2-enyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-3-6-18-11-7-10(14-9(2)21-15(16)17-14)4-5-12(11)20-8-13(18)19/h3-5,7H,1,6,8H2,2H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYOWLBELUKQTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC3=C(C=C2)OCC(=O)N3CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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